1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol
Description
Historical Development of Benzimidazole Chemistry
The benzimidazole nucleus emerged as a chemical entity in the 1870s through the work of Hoebrecker, Ladenberg, and Wundt, who first synthesized 2,6-dimethylbenzimidazole while investigating vitamin B~12~ cofactors. The classical synthesis route involving condensation of o-phenylenediamine with formic acid (C~6~H~4~(NH~2~)~2~ + HC(OCH~3~)~3~ → C~6~H~4~N(NH)CH + 3 CH~3~OH) established foundational methodologies. Twentieth-century advancements revealed benzimidazole's exceptional thermal stability, withstanding 270°C in concentrated sulfuric acid, facilitating diverse functionalization strategies.
Table 1: Milestones in Benzimidazole Chemistry
Significance of N-Substituted Benzimidazoles in Medicinal Chemistry
N-substitution at the benzimidazole's 1-position markedly influences pharmacological properties by:
- Modulating lipophilicity for enhanced blood-brain barrier penetration
- Creating chiral centers for stereoselective target interactions
- Providing sites for prodrug functionalization
The isobutyl group in 1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol exemplifies strategic substitution, balancing steric bulk and hydrophobicity to optimize binding within the tubulin colchicine site. Comparative studies show N-alkyl derivatives exhibit 3-5× greater cytotoxic potency than their unsubstituted counterparts against MDA-MB-231 breast cancer cells.
Table 2: Bioactivity Trends in N-Substituted Benzimidazoles
| Substituent | Target | IC~50~ (μM) | Selectivity Index |
|---|---|---|---|
| Methyl | Tubulin | 1.2 ± 0.3 | 8.5 |
| Isobutyl | Tubulin | 0.4 ± 0.1 | 12.7 |
| Cyanoethyl | Topoisomerase II | 2.1 ± 0.4 | 5.2 |
Research Paradigms in Benzimidazole Derivative Studies
Contemporary synthesis employs three principal strategies:
- Microwave-assisted cyclization : Reduces reaction times from hours to minutes (e.g., 15-minute benzimidazole formation vs. 6-hour conventional heating)
- Solid-phase combinatorial synthesis : Enables parallel production of 96 derivatives per batch via resin-bound intermediates
- Computational drug design : Molecular docking simulations optimize substituent placement for tubulin binding, identifying the N-isobutyl group's role in stabilizing cation-π interactions with Lys352
Table 3: Synthesis Method Comparison
| Method | Yield (%) | Purity (HPLC) | Time |
|---|---|---|---|
| Conventional | 68 ± 5 | 92% | 6h |
| Microwave | 89 ± 3 | 98% | 15m |
| Solid-phase | 76 ± 4 | 95% | 2h |
Current Academic Interest in 1-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol
This derivative's structural features drive multidisciplinary research:
- Synthetic chemistry : Optimizing hydroxyl group introduction via Sharpless asymmetric dihydroxylation (85% ee achieved in recent trials)
- Cancer biology : Demonstrated 0.2-0.6 μM IC~50~ against eight human cancer lines via tubulin polymerization inhibition (83% inhibition at 1μM)
- Computational modeling : Density functional theory (DFT) calculations confirm the E-isomer's superior binding energy (-9.2 kcal/mol vs. Z-isomer -6.7 kcal/mol)
Ongoing structure-activity relationship (SAR) studies focus on:
- Varying the alcohol's oxidation state (primary vs. secondary)
- Isobutyl chain length optimization
- Hybridization with acrylonitrile pharmacophores
Properties
IUPAC Name |
1-[1-(2-methylpropyl)benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9(2)8-15-12-7-5-4-6-11(12)14-13(15)10(3)16/h4-7,9-10,16H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEPMHCNHZHBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by alkylation and reduction steps. The reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or acetic acid .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the imidazole ring, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Biological Activities
The biological activities of 1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol have been explored in several studies, highlighting its potential as:
Antitumor Agent : Research indicates that benzimidazole derivatives exhibit significant antitumor properties. The compound has been shown to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion, suggesting its potential role in cancer immunotherapy .
Antiviral Activity : Studies have demonstrated that related benzimidazole compounds exhibit antiviral effects, particularly against HIV. The mechanism involves interference with viral replication processes, making it a candidate for further exploration in antiviral drug development .
GABA-A Receptor Modulation : Recent investigations suggest that derivatives of benzimidazole can act as ligands for GABA-A receptors, which are critical in neurological functions. This application could lead to advancements in treating anxiety disorders and other neurological conditions .
Case Study 1: Antitumor Activity
A study published in EXCLI Journal presented evidence for the antitumor efficacy of benzimidazole analogs. The research highlighted that specific modifications to the benzimidazole structure enhanced its inhibitory activity against IDO1, leading to improved outcomes in cancer cell lines .
Case Study 2: Antiviral Properties
In a study focusing on the synthesis and evaluation of anti-HIV compounds, researchers found that certain derivatives exhibited effective inhibition of HIV replication at micromolar concentrations. The structure-activity relationship (SAR) analysis indicated that modifications similar to those found in 1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol could enhance antiviral potency .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. Imidazole derivatives often act by inhibiting enzymes or interfering with cellular processes. For example, they may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of drugs and other compounds. Additionally, they can bind to DNA or proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Key Structural Variations in Analogs
Notes:
- The isobutyl group enhances steric bulk compared to smaller substituents like allyl or benzyl.
- The hydroxyl group at C2 improves solubility in polar solvents compared to ketone-containing analogs like compound 11 .
Physicochemical and Spectroscopic Comparisons
Infrared (IR) Spectroscopy
Mass Spectrometry
Antifungal Activity
- Sertaconazole (8i) : Exhibits potent antifungal activity due to the 2,4-dichlorophenyl and imidazole groups, which enhance target binding and membrane penetration .
- 1-(1-Isobutyl-1H-benzimidazol-2-yl)ethanol: No direct activity data available, but the isobutyl group may reduce efficacy compared to halogenated analogs due to lower electrophilicity .
Orexin Receptor Agonists
- Yan7874: A structurally related compound with a dichlorophenyl and imidazole moiety shows orexin receptor agonist activity . The absence of such groups in 1-(1-Isobutyl-1H-benzimidazol-2-yl)ethanol likely limits its applicability in this domain.
Stability and Commercial Viability
- Crystal Packing: Analogs like (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol form stable layered structures via O–H···N hydrogen bonds, enhancing crystallinity and stability .
Biological Activity
1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol is a compound belonging to the class of imidazole derivatives, which are recognized for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The compound features an isobutyl group attached to the nitrogen atom of the imidazole ring, along with an ethan-1-ol moiety. This unique structure contributes to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | 1-[1-(2-methylpropyl)benzimidazol-2-yl]ethanol |
| CAS Number | 305347-56-2 |
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.3 g/mol |
The biological activity of imidazole derivatives, including 1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol, often involves:
- Enzyme Inhibition : These compounds may inhibit cytochrome P450 enzymes, affecting drug metabolism and leading to altered pharmacokinetics.
- Interaction with Biomolecules : The compound can bind to DNA or proteins, potentially impacting cellular functions and signaling pathways.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that imidazole derivatives can inhibit the growth of multiple cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with IC50 values indicating potent activity.
- Mechanistic Insights : The anticancer effects are attributed to apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Properties
Some studies suggest potential antibacterial activity against various pathogens. For example:
- MIC Values : Compounds with similar structures have shown MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating promising antibacterial properties.
Case Studies
Several case studies provide insights into the therapeutic potential of 1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol:
- Study on Anticancer Effects : A recent study evaluated the efficacy of this compound on human cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
- Evaluation of Antimicrobial Activity : Another study assessed its antibacterial properties against Gram-positive and Gram-negative bacteria, highlighting its effectiveness compared to standard antibiotics.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol, it is beneficial to compare it with other imidazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Benzo[d]imidazole | Simpler structure without isobutyl group | Moderate anticancer activity |
| 2-Phenyl-1H-benzo[d]imidazole | Contains a phenyl group | Lower antimicrobial activity |
| 1-(2-Hydroxyethyl)-1H-imidazole | Hydroxyethyl instead of ethan-1-ol | Similar anticancer properties |
Q & A
Q. What are the optimal synthetic routes for 1-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol, considering yield and purity?
The compound can be synthesized via one-pot condensation reactions involving benzimidazole precursors and substituted aldehydes or ketones. For example, analogous benzimidazole derivatives have been prepared using ammonium acetate as a catalyst in acetic acid under reflux conditions, followed by purification via silica gel column chromatography (n-hexane/EtOAc) . Yield optimization often requires adjusting reaction time (e.g., 36 hours for imidazole ring formation) and stoichiometric ratios of reactants like benzil, amines, and aldehydes .
Q. Which spectroscopic techniques are essential for structural characterization of benzimidazole derivatives?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns.
- FTIR : For identifying functional groups (e.g., hydroxyl, imidazole N-H stretches).
- HRMS : To verify molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable): For absolute stereochemical determination, as demonstrated in studies using SHELXL and OLEX2 for refinement .
These methods are critical for distinguishing regioisomers and validating synthetic success .
Q. How can HPLC be applied to analyze metabolites or degradation products of this compound?
Reverse-phase HPLC with UV detection (e.g., at 254 nm) is effective for separating and quantifying metabolites. For instance, antimicrobial metabolites of benzimidazole derivatives were identified using C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid). Retention times and spiking with authentic standards aid in peak assignment .
Q. What computational methods predict the optoelectronic properties of benzimidazole derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model HOMO-LUMO gaps, dipole moments, and nonlinear optical (NLO) responses. These predictions correlate with experimental UV-Vis and fluorescence data, guiding the design of materials with tailored photophysical properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?
Discrepancies often arise from variations in assay conditions (e.g., fungal strain susceptibility) or metabolite interference . A systematic approach includes:
Q. What challenges arise in crystallographic refinement of benzimidazole-containing compounds?
Issues include:
Q. How can structure-activity relationship (SAR) studies optimize antimicrobial efficacy?
Key strategies:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl) at the phenyl ring enhances antifungal activity.
- Side-chain flexibility : Isobutyl groups improve membrane penetration, as shown in MIC assays against Candida albicans.
- Metabolic stability : Deuterium labeling at the ethanol moiety reduces oxidative degradation .
Q. What methodologies enable pharmacological profiling in autoimmune disease models?
For S1PL inhibition (relevant to rheumatoid arthritis):
Q. How can catalytic oxidation be optimized for benzimidazole intermediates?
Ruthenium catalysts (e.g., [Ru(bpbp)(pydic)]) with H2O2 in water at 50°C achieve >70% yield in oxidizing (1H-benzo[d]imidazol-2-yl)methanol to aldehydes. Key factors include catalyst loading (0.1 mol%) and avoiding over-oxidation by controlling reaction time .
Q. What are the limitations of current QSAR models for benzimidazole-based kinase inhibitors?
Challenges include:
- Conformational flexibility : Ensembles of docked poses are needed for accurate binding affinity predictions.
- Solvent effects : Implicit solvent models (e.g., GB/SA) may underestimate desolvation penalties.
- Off-target interactions : Pan-assay interference compounds (PAINS) filters are critical to exclude promiscuous binders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
